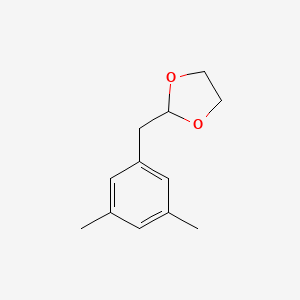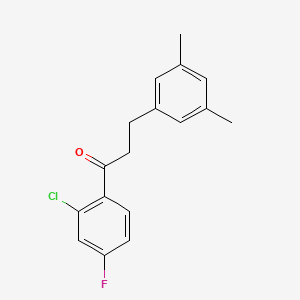
3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene involves various strategies. For instance, cryptands with 1,3,5-tris(1',3'-dioxan-2'-yl)-benzene units are synthesized using different chains, such as ester, ether, or triazol groups, to connect several units with C3 symmetry . The synthesis of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which share the dimethoxybenzene core with the compound of interest, is achieved through palladium-catalyzed double cross-coupling reactions . These methods could potentially be adapted for the synthesis of 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene.
Molecular Structure Analysis
Structural investigations of related compounds provide valuable information about the molecular structure. Single crystal X-ray diffraction, NMR, and MS are used to investigate the structure of cryptands based on 1,3-dioxane decorated benzene building blocks . Similarly, the molecular geometry, vibrational frequencies, and absorption spectrum of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene have been calculated using density functional theory (DFT) and compared with experimental data . These techniques could be applied to determine the molecular structure of 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene.
Chemical Reactions Analysis
The reactivity of benzene derivatives can be inferred from studies on similar compounds. For example, 5,5'-Dimethyl-3,3'-azoisoxazole is used as a reagent for the selective esterification of primary and secondary benzylic alcohols and phenols . This suggests that the benzylic position in 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene could be reactive under Mitsunobu conditions. Additionally, the presence of 1,3-dioxolan-2-yl groups in the compound may influence its reactivity and selectivity in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structure. The photophysical properties of dimethoxybenzene derivatives, such as violet fluorescence in the solid state, are studied, and the effects of substituents on the absorption and emission spectra are analyzed . The molecular structure of 3,5-dimethylbenzoic acid in the crystal provides insights into the bond distances and angles, which can be compared with related molecules in the gas phase . These studies can help predict the properties of 3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene, such as its spectroscopic characteristics and potential fluorescence.
Aplicaciones Científicas De Investigación
Catalysis
- Tandem Ethylene Oligomerization and Friedel–Crafts Alkylation : A study demonstrated the use of 1,3-bis(3,5-dimethylpyrazol-1-ylmethyl)benzene in tandem with nickel complexes for ethylene oligomerization and subsequent alkylation of toluene. This process produced mono-, di-, and tri-alkyltoluenes with ethylene, butene, and hexene (Budhai et al., 2013).
Solvent Interaction Studies
- Excess Enthalpies of Binary Mixtures : Research on the excess enthalpies of binary mixtures involving 1,3-dioxolane with various solvents like n-heptane and benzene provided insights into solvent interactions at different compositions (Meyer et al., 1979).
Synthesis and Characterization
- Metallomacrocyclic Palladium(II) Complexes : A study focused on synthesizing 3,5-dimethylpyrazolic hybrid ligands, leading to the formation of monomeric and dimeric palladium(II) complexes. This research provided valuable insights into the structural and theoretical aspects of these complexes (Guerrero et al., 2008).
Renewable Chemicals Development
- Glycerol Condensation to Cyclic Acetals : Investigations on the acid-catalyzed condensation of glycerol with various aldehydes and ketones emphasized the potential of cyclic acetals, including 1,3-dioxolan-4-yl-methanols, as novel platform chemicals (Deutsch et al., 2007).
Polymer Science
- Stepwise Synthesis of Oligophenylenevinylenes : Research on new monomers for the directional synthesis of oligophenylenevinylenes, including derivatives of 1,3-dioxolane, demonstrated their application in photovoltaic cells, highlighting their role in renewable energy technology (Jørgensen et al., 2005).
Chemical Reaction Studies
- Reactions of Carboxonium Ions of Cyclic Acetals : A study explored the thermolysis of 4-methylene-1,3-dioxolanes, providing insights into the mechanism of furan formation, crucial for understanding organic synthesis pathways (Meier et al., 1982).
Propiedades
IUPAC Name |
2-[(3,5-dimethylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-10(2)7-11(6-9)8-12-13-3-4-14-12/h5-7,12H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAJLSVGKULJNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2OCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645877 |
Source


|
| Record name | 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene | |
CAS RN |
898759-42-7 |
Source


|
| Record name | 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,5-Dimethylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile](/img/structure/B1343527.png)



